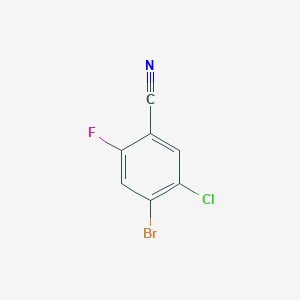4-Bromo-5-chloro-2-fluorobenzonitrile
CAS No.: 1349716-15-9
Cat. No.: VC4551036
Molecular Formula: C7H2BrClFN
Molecular Weight: 234.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1349716-15-9 |
|---|---|
| Molecular Formula | C7H2BrClFN |
| Molecular Weight | 234.45 |
| IUPAC Name | 4-bromo-5-chloro-2-fluorobenzonitrile |
| Standard InChI | InChI=1S/C7H2BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H |
| Standard InChI Key | MWETUEUSVCAKPX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Br)F)C#N |
Introduction
4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₂BrClFN. It is characterized by the presence of three halogen substituents—bromine, chlorine, and fluorine—attached to a benzonitrile framework. This unique arrangement of substituents significantly influences its chemical reactivity, making it a valuable intermediate in various fields, including organic synthesis and material science.
Synthesis and Applications
4-Bromo-5-chloro-2-fluorobenzonitrile can be synthesized through various methods, although specific procedures are not detailed in the available literature. Its synthesis is crucial for the development of complex organic structures, particularly in palladium-catalyzed coupling reactions.
This compound serves as an important precursor in the synthesis of biologically active compounds. Its derivatives have been explored for potential applications in drug discovery, particularly in developing compounds with therapeutic properties. Additionally, it is used in the synthesis of LCD materials, which involve thermotropic phase transitions to achieve desired liquid crystalline states.
Research Findings and Applications
Research on 4-Bromo-5-chloro-2-fluorobenzonitrile focuses on its reactivity with various nucleophiles and electrophiles. The distinct reactivity patterns due to the presence of different halogens provide insights into its potential applications in drug design and material science.
In material science, derivatives of this compound demonstrate a range of electro-optical properties, with parameters like dielectric anisotropy and response time being key performance indicators for LCD materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume